molecular formula C7H6N2OS B103277 2-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 18678-13-2

2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B103277
CAS RN: 18678-13-2
M. Wt: 166.2 g/mol
InChI Key: IAAFTUOIPKKJAA-UHFFFAOYSA-N
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Description

“2-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential bioactive properties . It is a heteroaromatic system that has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .


Synthesis Analysis

Efficient microwave-assisted chemical processes have been applied to the synthesis of an array of novel derivatives of this compound . These processes have been used to create a variety of analogues, with different substituents added to the base structure .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction . In crystals, a tautomeric form with a localized N(1)=C(2) bond is realized .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . For instance, it has been synthesized from 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of potassium t-butoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the conditions used in its synthesis . For example, one of its derivatives is a yellow powder obtained after 60 min at 160 °C .

Future Directions

The future directions for the study of “2-methylthieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their bioactive properties, particularly their anticancer and antimycobacterial activities . Additionally, more research could be done to fully understand their mechanism of action .

properties

IUPAC Name

2-methyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFTUOIPKKJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627516
Record name 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylthieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

18678-13-2
Record name 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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